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molecular formula C10H10N2S2 B1658902 5-(Benzylsulfanyl)-1,3-thiazol-2-amine CAS No. 62557-36-2

5-(Benzylsulfanyl)-1,3-thiazol-2-amine

Cat. No. B1658902
M. Wt: 222.3 g/mol
InChI Key: KJPMLOGHYCMCKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04254260

Procedure details

To a mixture of 2-amino-5-benzylthiothiazole (6.7 g.) and pyridine (50 ml.) was dropwise added mesyl chloride (10.3 g.) over 15 minutes under ice-cooling and stirring, and the mixture was stirred for 3.5 hours at room temperature. After the reaction, the reaction mixture was poured into ice-water (300 ml.), and the precipitates were collected by filtration and then washed with water. The precipitates were added to 1 N sodium hydroxide aqueous solution (50 ml.), and the mixture was heated at 60° C. to produce a solution. The solution was treated with activated carbon and then neutralized. The precipitates were collected by filtration, washed with water and then dried to give powder of 2-methanesulfonamido-5-benzylthiothiazole (7.7 g.), mp 159° to 162° C.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([S:7][CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][N:6]=1.[S:15](Cl)([CH3:18])(=[O:17])=[O:16]>N1C=CC=CC=1>[CH3:18][S:15]([NH:1][C:2]1[S:3][C:4]([S:7][CH2:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[CH:5][N:6]=1)(=[O:17])=[O:16]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
NC=1SC(=CN1)SCC1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
10.3 g
Type
reactant
Smiles
S(=O)(=O)(C)Cl
Step Three
Name
ice water
Quantity
300 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3.5 hours at room temperature
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
FILTRATION
Type
FILTRATION
Details
the precipitates were collected by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The precipitates were added to 1 N sodium hydroxide aqueous solution (50 ml.)
CUSTOM
Type
CUSTOM
Details
to produce a solution
ADDITION
Type
ADDITION
Details
The solution was treated with activated carbon
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC=1SC(=CN1)SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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